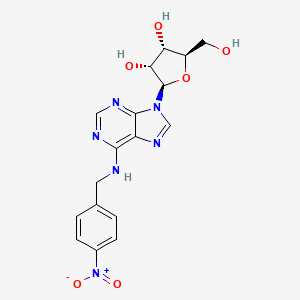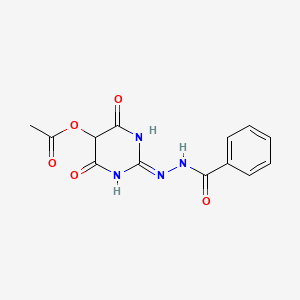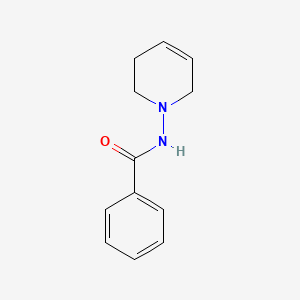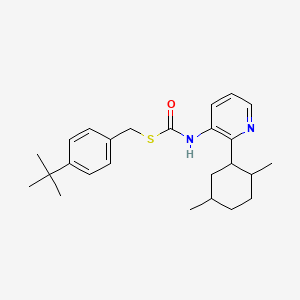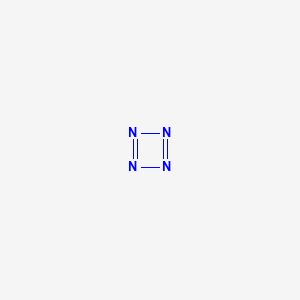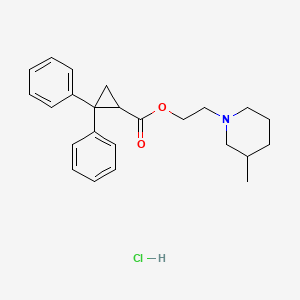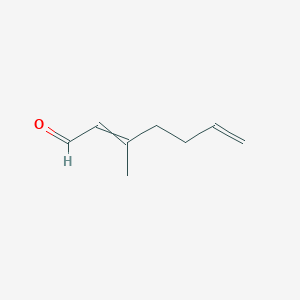
3-Methylhepta-2,6-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhepta-2,6-dienal: is an organic compound with the molecular formula C10H14O It is a type of aldehyde characterized by the presence of a methyl group and two double bonds in its heptadienal structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhepta-2,6-dienal can be achieved through various organic reactions. One common method involves the aldol condensation of suitable aldehydes or ketones, followed by dehydration to form the desired dienal structure. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide or potassium hydroxide, and controlled temperature to facilitate the condensation and dehydration steps.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and purification techniques, such as distillation and chromatography, further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 3-Methylhepta-2,6-dienol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methylhepta-2,6-dienal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new compounds and materials.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a candidate for further investigation in drug discovery and development.
Medicine: The compound’s potential bioactivity also extends to medicinal chemistry. Researchers explore its effects on biological systems to identify potential therapeutic applications, such as antimicrobial agents or other pharmaceutical uses.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its distinct aroma and chemical properties make it a valuable ingredient in various consumer products.
Wirkmechanismus
The mechanism of action of 3-Methylhepta-2,6-dienal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its potential bioactivity, including antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Citral (3,7-Dimethylocta-2,6-dienal): Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
6-Methyl-3,5-heptadien-2-one: Another related compound with a similar dienal structure but different functional groups.
Uniqueness: 3-Methylhepta-2,6-dienal is unique due to its specific substitution pattern and reactivity Its distinct chemical properties make it valuable in various applications, from organic synthesis to potential bioactive compounds
Eigenschaften
CAS-Nummer |
51221-81-9 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
3-methylhepta-2,6-dienal |
InChI |
InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h3,6-7H,1,4-5H2,2H3 |
InChI-Schlüssel |
REAMCSFHUFZAHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


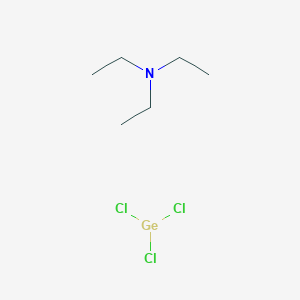
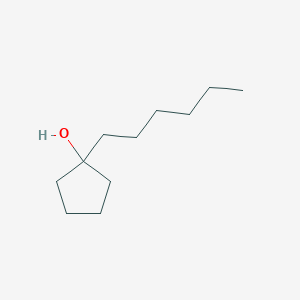
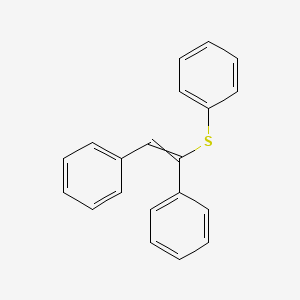
![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
